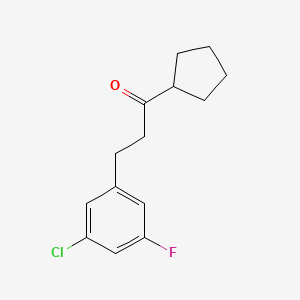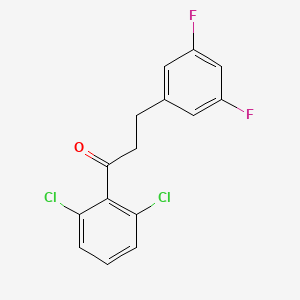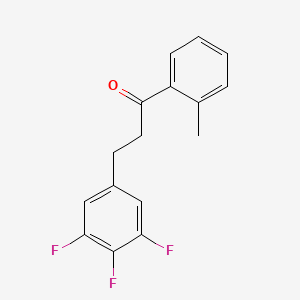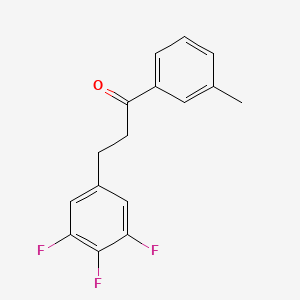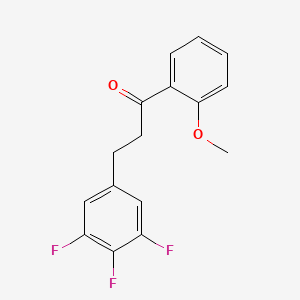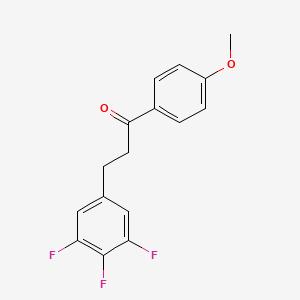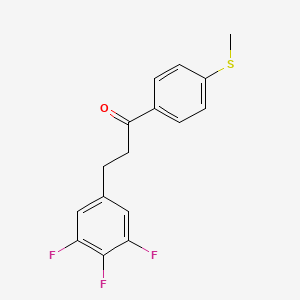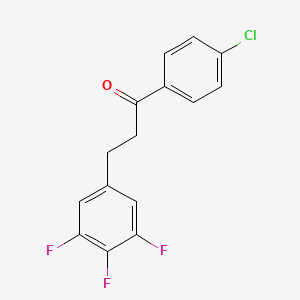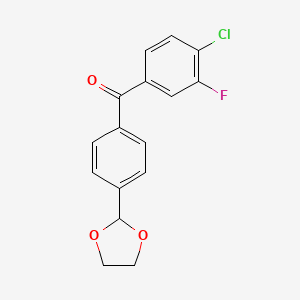
4-Chloro-4'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-4’-(1,3-dioxolan-2-yl)benzophenone is a chemical compound with the CAS Number: 780776-35-4 . It has a molecular weight of 288.73 . The compound appears as a very light yellow solid .
Molecular Structure Analysis
The molecular structure of 4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone consists of a benzophenone core with a 4-chloro substituent on one phenyl ring and a 1,3-dioxolan-2-yl substituent on the other .Physical and Chemical Properties Analysis
4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone has a molecular weight of 288.73 . It appears as a very light yellow solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I consulted.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Research has demonstrated synthesis pathways for compounds structurally similar to 4-Chloro-4'-(1,3-dioxolan-2-yl)-3-fluorobenzophenone, involving various chemical reactions and conditions. For example, one study described the synthesis of related benzophenone derivatives through reactions involving 2-amino-2′,5-dichlorobenzophenone and other reagents (Satheeshkumar et al., 2017).
- Chemical Reactivity and Spectral Analysis : The chemical reactivity and spectral properties of similar compounds have been studied, revealing insights into molecular geometry, UV emission, and fluorescent quantum yields. These properties are crucial for understanding the potential applications of such compounds (Satheeshkumar et al., 2017).
Potential Applications in Materials Science
- Multiblock Copolymers : Some benzophenone derivatives are used in creating multiblock copolymers for specific applications like proton exchange membranes. The chemical structure of these copolymers is tailored for desired properties like flexibility and transparency, indicating potential materials science applications for this compound (Ghassemi et al., 2004).
Applications in Biological Research
- Biological Activity : Similar compounds have been evaluated for biological activities such as antibacterial properties. This suggests potential research applications of this compound in developing new biologically active molecules (Holla et al., 2003).
Analytical Applications
- Analytical Methods : High-performance liquid chromatography (HPLC) has been used for the analysis of similar benzophenone derivatives. Such analytical techniques could be applicable for studying the properties and purity of this compound (Li Hong-jin, 2007).
Safety and Hazards
While specific safety and hazard information for 4-Chloro-4’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone was not found, it’s important to handle all chemical compounds with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for the compound for detailed safety information .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFO3/c17-13-6-5-12(9-14(13)18)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZCEYVBCZPERK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645121 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-37-7 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


